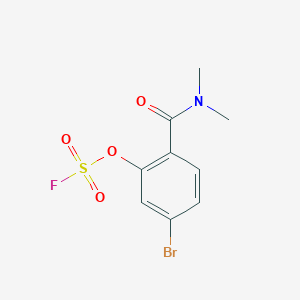

4-Bromo-1-(dimethylcarbamoyl)-2-fluorosulfonyloxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(dimethylcarbamoyl)-2-fluorosulfonyloxybenzene, also known as DBFOB, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis of Radiolabelled Compounds

One significant application of related fluorobromo and fluoroiodobenzene compounds is in the synthesis of radiolabelled synthons for medical imaging. A study by Gail and Coenen (1994) demonstrates a one-step preparation of 4-[18F]Fluorobromo- and [18F]fluoroiodobenzene as precursors for organometallic nucleophilic reagents. These compounds are valuable in positron emission tomography (PET) imaging, showcasing the utility of bromo-fluoro derivatives in developing diagnostic tools (Gail & Coenen, 1994).

Electrochemical Applications

A novel application in the electrochemical domain involves 4-bromo-2-fluoromethoxybenzene (BFMB), utilized as a bi-functional electrolyte additive for lithium-ion batteries. Research indicates that BFMB can electrochemically polymerize to form a protective film, enhancing the battery's overcharge protection and fire retardancy, without compromising its cycle performance. This highlights the potential of bromo-fluoro derivatives in improving lithium-ion battery safety and efficiency (Zhang Qian-y, 2014).

Advanced Materials Synthesis

In the realm of advanced materials, the structural modification of poly(3,4-ethylenedioxythiophene) (PEDOT) with halobenzoic acids, including derivatives of bromo-fluorobenzoic acid, significantly enhances its conductivity. This treatment facilitates the development of high-performance, ITO-free organic solar cells, underscoring the importance of bromo-fluoro derivatives in crafting next-generation electronic materials (Tan et al., 2016).

Organic Synthesis Methodologies

Bromo-fluoro derivatives are pivotal in organic synthesis, offering pathways to synthesize complex molecules. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine involves steps like diazotization and bromination, revealing the compound's versatility as a synthetic intermediate (Guo Zhi-an, 2009).

Properties

IUPAC Name |

4-bromo-1-(dimethylcarbamoyl)-2-fluorosulfonyloxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO4S/c1-12(2)9(13)7-4-3-6(10)5-8(7)16-17(11,14)15/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHUIWIFWVQRIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)Br)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/no-structure.png)

![4-[3-(2,4-Dimethylphenoxy)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-2-yl]benzonitrile](/img/structure/B2968594.png)

![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2968597.png)

![(E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide](/img/structure/B2968604.png)

![9-(4-bromophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2968608.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2968609.png)

![N-{3-[4-(dimethylamino)phenyl]propyl}-2,2-dimethylpropanamide](/img/structure/B2968610.png)

![3-Phenyl-7-[(E)-2-phenylethenyl]sulfonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2968611.png)